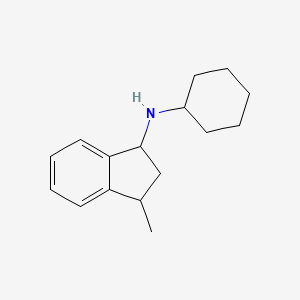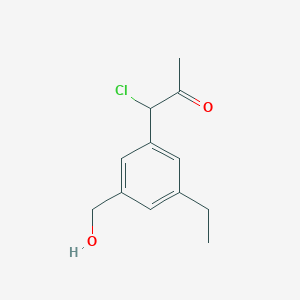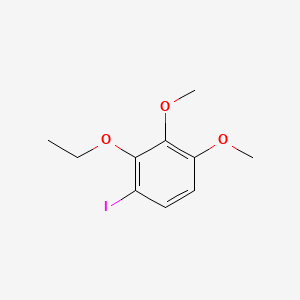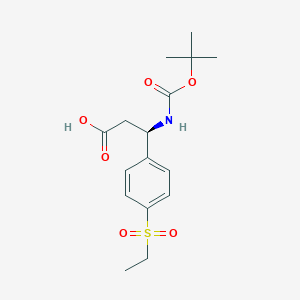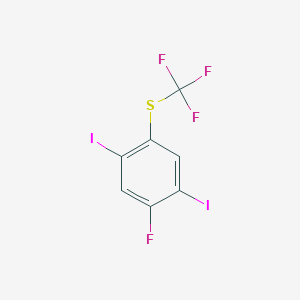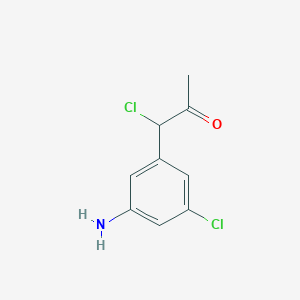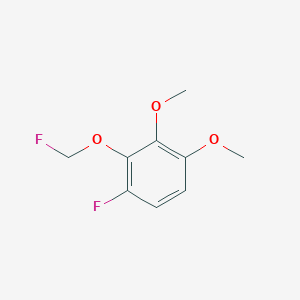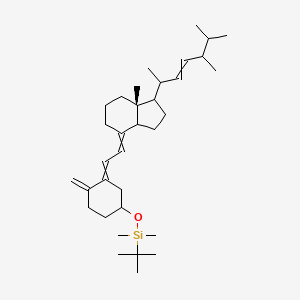
tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane: is a complex organic compound with a unique structure. It contains multiple stereocenters and a variety of functional groups, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane typically involves multiple steps:
Formation of the Indene Derivative: The initial step involves the synthesis of the indene derivative through a series of reactions, including cyclization and functional group modifications.
Attachment of the Dimethylsilane Group: The dimethylsilane group is introduced through a hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.
Formation of the Cyclohexylidene Group: The cyclohexylidene group is formed through a series of aldol condensation reactions, which involve the formation of carbon-carbon bonds between aldehydes and ketones.
Final Assembly: The final step involves the coupling of the various fragments to form the complete molecule. This step often requires the use of coupling reagents and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and methyl groups, leading to the formation of alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can target the double bonds and carbonyl groups, converting them into alkanes and alcohols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the silicon and carbon centers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are common reducing agents.
Substitution Reagents: Halogens, alkyl halides, and organometallic reagents are often used in substitution reactions.
Major Products
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be used in the synthesis of advanced materials with unique properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways.
Industry
Polymer Synthesis: The compound can be used in the synthesis of specialized polymers with unique mechanical and chemical properties.
Coatings and Adhesives: It can be used in the formulation of advanced coatings and adhesives with improved performance.
作用机制
The compound exerts its effects through various mechanisms, depending on the context of its application:
Catalysis: As a ligand, it can coordinate with metal centers, facilitating various catalytic reactions.
Biological Activity: In biological systems, it can interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
- tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)trimethylsilane
- tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)ethylsilane
Uniqueness
The unique combination of functional groups and stereocenters in tert-butyl((E)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexyloxy)dimethylsilane makes it distinct from other similar compounds. Its specific configuration and functional groups contribute to its unique reactivity and applications in various fields.
属性
分子式 |
C34H58OSi |
|---|---|
分子量 |
510.9 g/mol |
IUPAC 名称 |
[3-[2-[(7aR)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/t25?,27?,30?,31?,32?,34-/m1/s1 |
InChI 键 |
SPHUIJWPZSWHEE-LTGJSRRFSA-N |
手性 SMILES |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
规范 SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



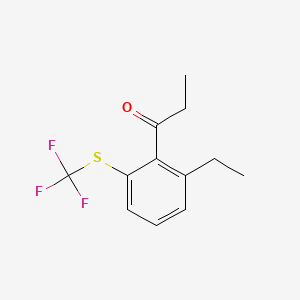
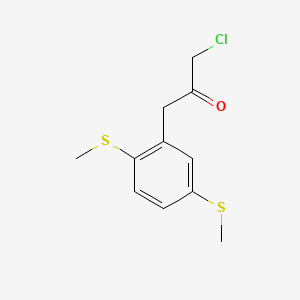
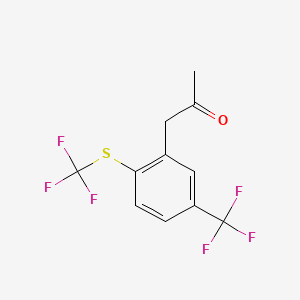
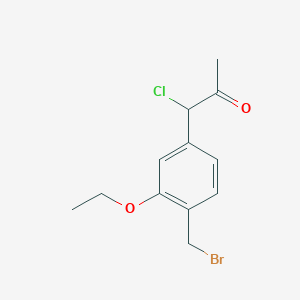
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
